![molecular formula C20H17ClN4OS B2519017 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897488-15-2](/img/structure/B2519017.png)

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in 1994 and has since been extensively studied for its potential in cancer treatment.

Wissenschaftliche Forschungsanwendungen

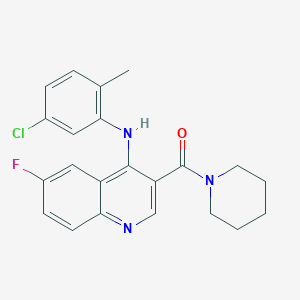

Anticancer Activity

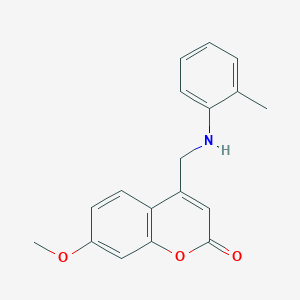

The 7-chloroquinoline moiety, present in our compound, has garnered attention as a potential anticancer agent. It shares structural similarities with established antimalarial drugs like chloroquine. Researchers have explored its use both as a standalone agent and in combination with other anticancer drugs. The compound’s mechanism of action and its impact on cancer cell lines warrant further investigation .

Drug Likeness and Pharmacokinetics

Predicting the pharmacokinetic properties of a compound is crucial for drug development. Researchers have assessed the drug likeness of our compound by analyzing its physicochemical properties. These investigations involve parameters such as solubility, lipophilicity, and metabolic stability. Understanding these characteristics informs decisions about its potential as a drug candidate .

Biological Activity Beyond Cancer

Apart from its anticancer potential, our compound may exhibit other biological activities. Researchers have explored its effects on normal cell lines, shedding light on its broader impact. Investigating its interactions with various cellular components provides valuable insights into its overall biological behavior .

Hybridization Strategies

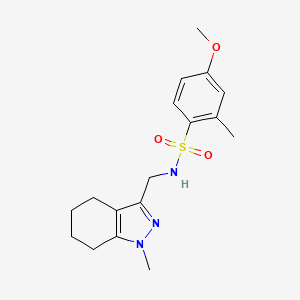

Molecular hybridization, a promising drug discovery approach, involves combining active compounds or pharmacophoric units from known bioactive molecules. Our compound, with its 1,2,3-triazole moiety, exemplifies this strategy. By fusing different pharmacophores, researchers aim to create novel entities with enhanced efficacy and reduced resistance .

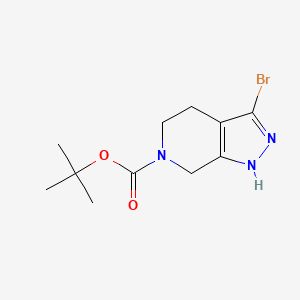

Synthetic Methodology

The synthesis of our compound involves the copper-catalyzed azide–alkyne cycloaddition, leading to 4-amino-7-chloro-based [1,2,3]-triazole hybrids. Characterization techniques such as FTIR, NMR, UV, and HRMS confirm its structure. Understanding the synthetic route aids in optimizing production and scalability .

Other Potential Applications

While the above sections cover key aspects, our compound’s versatility extends beyond these areas. Researchers may explore its use in drug delivery, materials science, or chemical biology. Investigating its interactions with specific targets or pathways could unveil novel applications .

Eigenschaften

IUPAC Name |

4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-13-2-7-16(21)18-17(13)23-20(27-18)25-10-8-24(9-11-25)19(26)15-5-3-14(12-22)4-6-15/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVLDNUOROKBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)